Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate
Description
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is an organic compound that features a tert-butyl group, a fluoro-methoxyphenyl group, and an oxadiazole ring
Properties
IUPAC Name |
tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-16(2,3)23-15(21)20(4)9-13-18-14(19-24-13)10-6-7-12(22-5)11(17)8-10/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSOLLDXQTPTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluoro-methoxyphenyl group and the tert-butyl carbamate group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-en-2-yl]phenylcarbamate
- Tert-butyl 4-[4-(4-methoxyphenyl)-2-methylbut-3-en-2-yl]phenylcarbamate
Uniqueness
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Biological Activity
Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is a synthetic organic compound that exhibits a unique oxadiazole ring structure, which is known for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 305.33 g/mol. Its structure features a tert-butyl carbamate moiety attached to a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methoxyphenyl group. The presence of fluorine and methoxy groups contributes to its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:
- Antimicrobial Activity : Various studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance, related compounds have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
- Anti-inflammatory Effects : Some derivatives of oxadiazoles have demonstrated anti-inflammatory activities, which are crucial for the development of therapeutic agents targeting inflammatory diseases.
- Antiviral Properties : The lipophilicity imparted by the fluorinated phenolic group may enhance the antiviral potential of the compound by improving membrane permeability.
The biological mechanisms through which this compound exerts its effects are not yet fully elucidated. However, several studies suggest potential pathways:
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of specific enzymes such as carbonic anhydrase II, which plays a role in various physiological processes .
- Biofilm Disruption : Certain oxadiazole derivatives have shown the ability to disrupt biofilms formed by bacterial species, enhancing their effectiveness against persistent infections .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is provided in the table below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Isoxazole Derivatives | Contains isoxazole ring | Antimicrobial | Diverse substituent effects |
| Carbamate Derivatives | Carbamate functional group | Anti-inflammatory | Varying chain lengths affect potency |
| Fluorinated Phenols | Fluorine substitution on phenol | Antiviral | Enhanced lipophilicity |
This comparison illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may confer unique properties warranting further exploration in medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of oxadiazole derivatives:
- Antibacterial Activity Study : A study published in 2019 focused on a series of oxadiazole-linked compounds that showed promising antibacterial activity against clinical isolates of MRSA. The findings indicated that specific structural modifications could enhance potency and metabolic stability .
- Molecular Docking Studies : Research utilizing molecular docking simulations has suggested that the compound can effectively bind to target enzymes involved in disease processes, indicating its potential as a therapeutic agent .
Q & A
Basic: What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling tert-butyl carbamate derivatives with a 1,2,4-oxadiazole intermediate. A common method includes:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime with a carboxylic acid derivative under reflux in a polar aprotic solvent (e.g., DMF or THF) .
- Step 2: Alkylation or carbamate linkage formation using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the methylcarbamate group .
- Critical Parameters:
- Solvent choice (e.g., dichloromethane vs. THF) affects reaction kinetics.
- Temperature control (0–25°C) minimizes side reactions during carbamate formation .
- Purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., ring-opening or carbamate degradation)?
Answer:
- Competing Reactions:
- Acidic conditions may hydrolyze the oxadiazole ring .
- Excess base can deprotonate the methylcarbamate group, leading to undesired substitutions .
- Optimization Strategies:
- Use mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) .
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Basic: What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR: Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet), oxadiazole protons (δ ~8.2–8.5 ppm), and fluorophenyl signals (J coupling ~8–10 Hz for aromatic F) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy. Example: C₁₆H₁₉FN₃O₄⁺ requires m/z 352.1311 .
- IR Spectroscopy: Identify carbamate C=O stretch (~1700 cm⁻¹) and oxadiazole C-N stretches (~1600 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?
Answer:
- Case Study: Contradictory IC₅₀ values in enzyme inhibition assays may arise from:
- Solubility Issues: Use co-solvents (e.g., DMSO ≤1%) to maintain compound stability .
- Assay pH Sensitivity: The fluorophenyl group’s electron-withdrawing effects alter protonation states, affecting binding .
- Methodology:
- Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) .
- Perform molecular docking to predict binding modes with target proteins (e.g., kinases) .
Basic: What are the key structure-activity relationship (SAR) insights for this compound’s bioactivity?
Answer:
Advanced: What strategies are recommended for improving aqueous solubility without compromising target affinity?
Answer:
- Modifications:
- Introduce polar substituents (e.g., -OH or -NH₂) on the phenyl ring while retaining the fluorine atom for electronegativity .
- Replace tert-butyl with PEGylated carbamates to enhance hydrophilicity .
- Formulation: Use nanocrystal or liposomal delivery systems to bypass solubility limitations .
Basic: How should researchers handle stability challenges during long-term storage?
Answer:
- Degradation Pathways: Hydrolysis of the carbamate group under humid conditions .
- Best Practices:
- Store at –20°C in airtight containers with desiccants (e.g., silica gel) .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Advanced: What computational methods are effective for predicting metabolite profiles?
Answer:
- In Silico Tools:
- CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., oxadiazole ring oxidation) .
- Metabolite Identification: Combine molecular dynamics simulations with LC-MS/MS fragmentation patterns .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Hazards: Potential respiratory irritation (based on analog data) .
- PPE Requirements:
- Lab coat, nitrile gloves, and safety goggles .
- Fume hood for weighing and synthesis steps .
Advanced: How can researchers design analogs to explore the role of the 3-fluoro-4-methoxyphenyl moiety in target selectivity?
Answer:
- Analog Design:
- Replace fluorine with other halogens (Cl, Br) to assess steric/electronic effects .
- Modify methoxy to ethoxy or hydrogen to alter π-π stacking interactions .
- Screening Workflow:
- Synthesize 10–15 analogs via parallel chemistry .
- Test in competitive binding assays (SPR or ITC) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
